molecular formula C25H34O3 B015427 Anhydroophiobolin A

Anhydroophiobolin A

Cat. No.: B015427
M. Wt: 382.5 g/mol
InChI Key: MDYSLOGZXCWLSL-CWPAWFJGSA-N
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Description

Anhydroophiobolin A is a naturally occurring sesterterpenoid compound, known for its potent biological activities. It is a derivative of ophiobolin A and is produced by various species of the genus Bipolaris. This compound has garnered significant attention due to its broad spectrum of biological activities, including antibacterial, antifungal, antitumor, herbicidal, and nematocidal properties .

Mechanism of Action

Target of Action

Anhydroophiobolin A is a potent inhibitor of photosynthesis . It primarily targets the photosynthetic processes in organisms such as chlorella and spinach . Photosynthesis is a crucial biological process that converts light energy into chemical energy, providing the energy necessary for plant growth and development.

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting photosynthesis, this compound disrupts the conversion of light energy into chemical energy, affecting the downstream processes that rely on this energy, such as plant growth and development.

Result of Action

The primary result of this compound’s action is the inhibition of photosynthesis . This leads to a decrease in the production of chemical energy, which can affect the growth and development of the organism. In some cases, it can cause symptoms such as brown spots in plants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, factors such as light intensity and temperature could potentially influence the efficacy of this compound’s photosynthesis-inhibiting action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydroophiobolin A can be synthesized through the dehydration of ophiobolin A. The process involves heating ophiobolin A in a mixture of dimethyl sulfoxide and water, which results in the formation of this compound . The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Bipolaris species. The fermentation broth is then extracted and purified to isolate this compound. This method leverages the natural biosynthetic pathways of the fungi to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Anhydroophiobolin A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Anhydroophiobolin A has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ophiobolin A: The parent compound from which anhydroophiobolin A is derived.

    6-epiophiobolin A: An epimer of ophiobolin A with similar biological activities.

    Anhydro-6-epiophiobolin A: Another derivative with unique properties

Uniqueness: this compound is unique due to its broad spectrum of biological activities and its potent inhibition of photosynthesis. Its structural modifications compared to ophiobolin A and its derivatives result in distinct biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23+,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYSLOGZXCWLSL-CWPAWFJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Anhydroophiobolin A and what is its origin?

A1: this compound is a phytotoxic sesterterpenoid produced by certain fungal species, notably those belonging to the Bipolaris and Helminthosporium genera. [, , , ] These fungi are often pathogenic to various plants, including economically important crops like rice and grasses. [, , , ]

Q2: How does this compound impact plants?

A2: this compound exhibits non-selective phytotoxicity, affecting both host and non-host plant species. [] Its primary mode of action is the inhibition of root elongation, ultimately hindering plant growth and development. [, ] One study found this compound to be the primary phytotoxin produced by Bipolaris setariae NY1 strain. [, ]

Q3: Are there other ophiobolins produced by these fungi, and do they share similar effects?

A3: Yes, fungi like Bipolaris oryzae and Helminthosporium gramineum produce a range of ophiobolins, including Ophiobolin A, 6-epiophiobolin A, 6-epithis compound, and Ophiobolin B. [, , ] These compounds also demonstrate phytotoxic effects, with varying levels of potency. [, ] For instance, Ophiobolin A is generally more toxic than this compound. []

Q4: Is there any structural difference between this compound and other related ophiobolins that might explain the difference in their activity?

A4: Yes, the structure of this compound differs from some other ophiobolins due to dehydration at the 3,4 position. [, ] For instance, while this compound is a 3,4-dehydrated derivative of Ophiobolin A, the compound 6-epithis compound is a 3,4-dehydrated derivative of 6-epiophiobolin A. [, ] Interestingly, a study found that A-series ophiobolins, excluding 3-anhydroophiobolin A, showed stronger phytotoxic activity compared to 3-anhydroophiobolin A, Ophiobolin B, and Ophiobolin I. [] This suggests that the presence of the 3-hydroxy group might play a role in the phytotoxicity of these compounds.

Q5: Has there been any research on the microbial metabolism of this compound?

A6: Yes, research has shown that microorganisms can metabolize ophiobolins. For instance, Polyangium cellulosum transforms Ophiobolin A into new metabolites. [] This finding highlights the possibility of discovering novel bioactive compounds through microbial transformation of existing ophiobolins.

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